1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol
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Overview
Description
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound with the molecular formula C17H16OTe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the reaction of 5-phenyltellurophen-2-yl acetylene with a suitable alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, scaling up the reaction, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurides. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol exerts its effects involves interactions with molecular targets and pathways. The tellurium atom in the compound can form bonds with various biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, making it a valuable tool for studying biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-one
- 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-thiol
Uniqueness
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different functional groups, such as ketones or thiols. The hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile in various applications .
Properties
CAS No. |
920977-32-8 |
---|---|
Molecular Formula |
C15H14OTe |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C15H14OTe/c1-2-13(16)8-9-14-10-11-15(17-14)12-6-4-3-5-7-12/h3-7,10-11,13,16H,2H2,1H3 |
InChI Key |
SYQAUARMXOUJGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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